molecular formula C22H17NO2 B14505323 2-Methyl-1-(4-methylanilino)anthracene-9,10-dione CAS No. 63786-05-0

2-Methyl-1-(4-methylanilino)anthracene-9,10-dione

Cat. No.: B14505323
CAS No.: 63786-05-0
M. Wt: 327.4 g/mol
InChI Key: GRJQZAZEHIQUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-methylanilino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a 9,10-anthraquinone core substituted with a 2-methyl group and a 4-methylanilino group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylanilino)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the core structure.

    Substitution Reaction:

    Amination: The 4-methylanilino group is introduced via a nucleophilic substitution reaction. This involves reacting the 2-methyl-anthraquinone with 4-methylaniline in the presence of a suitable base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylanilino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, anthracenes, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1-(4-methylanilino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylanilino)anthracene-9,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound with a similar core structure but without the methyl and anilino substitutions.

    Mitoxantrone: An anthraquinone derivative used as an anticancer agent.

    Ametantrone: Another anthraquinone derivative with therapeutic applications.

Uniqueness

2-Methyl-1-(4-methylanilino)anthracene-9,10-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

63786-05-0

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-methyl-1-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C22H17NO2/c1-13-7-10-15(11-8-13)23-20-14(2)9-12-18-19(20)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3

InChI Key

GRJQZAZEHIQUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.